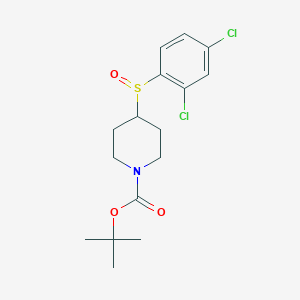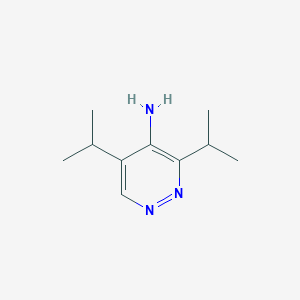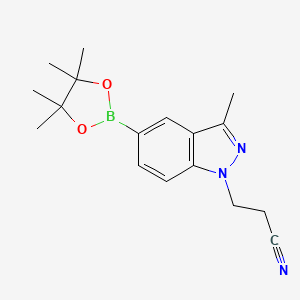
17-Cyclohexyltritriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Cyclohexyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₉H₇₈ . It is also known by its IUPAC name, Cyclohexane, (1-hexadecylheptadecyl)- . This compound is characterized by its significant molecular weight of 547.0366 g/mol . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms.
準備方法
The synthesis of 17-Cyclohexyltritriacontane typically involves the coupling of smaller hydrocarbon chains. One common method is the Friedel-Crafts alkylation , where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and elevated temperatures to ensure complete reaction .
Industrial production methods may involve the hydrogenation of unsaturated precursors or the polymerization of smaller alkanes under high pressure and temperature conditions. These methods are optimized for large-scale production and often involve continuous flow reactors to maintain consistent product quality .
化学反応の分析
17-Cyclohexyltritriacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Although already fully saturated, any impurities or unsaturated bonds can be reduced using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ typically yields carboxylic acids, while halogenation with chlorine gas produces alkyl chlorides .
科学的研究の応用
17-Cyclohexyltritriacontane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of long-chain hydrocarbons and their interactions with various catalysts and reagents.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and their behavior in different environments.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, particularly in the encapsulation and controlled release of hydrophobic drugs.
作用機序
The mechanism by which 17-Cyclohexyltritriacontane exerts its effects is largely dependent on its hydrophobic and non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its interactions with molecular targets are primarily driven by van der Waals forces and hydrophobic interactions .
類似化合物との比較
17-Cyclohexyltritriacontane can be compared to other long-chain hydrocarbons such as:
17-Hexadecyltetratriacontane (C₅₀H₁₀₂): Similar in structure but with a longer carbon chain, leading to different physical properties and applications.
11-Phenyl-heneicosane (C₂₇H₄₈): Contains a phenyl group, which introduces aromatic characteristics and different reactivity.
1,1-Dicyclohexyltertradecane (C₂₆H₅₀): Features two cyclohexyl groups, affecting its steric properties and interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific chain length and cyclohexyl group, which influence its chemical behavior and applications.
特性
CAS番号 |
55517-75-4 |
|---|---|
分子式 |
C39H78 |
分子量 |
547.0 g/mol |
IUPAC名 |
tritriacontan-17-ylcyclohexane |
InChI |
InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-34-38(39-36-32-29-33-37-39)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37H2,1-2H3 |
InChIキー |
SUJPBAUMCPFUIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


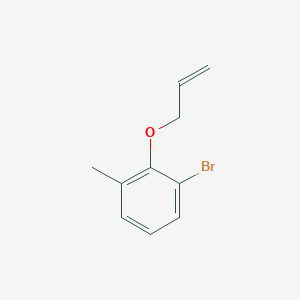



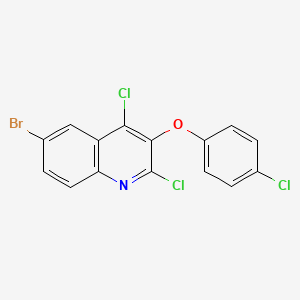
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)

